![molecular formula C10H12ClNO2 B375345 N-[2-(2-chlorophenoxy)ethyl]acetamide CAS No. 282104-60-3](/img/structure/B375345.png)
N-[2-(2-chlorophenoxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-chlorophenoxy)ethyl]acetamide, also known as ACEA, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. It is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. ACEA has been extensively studied for its potential therapeutic applications in various fields of medicine.
Aplicaciones Científicas De Investigación
Pesticide Development and Analysis
- New Powder Diffraction Data : Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, closely related to N-[2-(2-chlorophenoxy)ethyl]acetamide, have been characterized by X-ray powder diffraction. These compounds, including variations like 2-(4-chlorophenoxy)-N-(2-hydroxyethyl) acetamide, show potential as pesticides (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Applications
- Molecular Docking Analysis : A compound structurally similar to this compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized and its anticancer activity was confirmed via molecular docking, targeting the VEGFr receptor. This indicates potential anticancer applications for structurally related compounds (Sharma et al., 2018).
Insect Growth Regulation
- Novel Insect Growth Regulators : Ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate, a compound similar to this compound, has been studied as an insect growth regulator. The compound exhibited promising results against the fifth instar of Galleria mellonella, indicating potential for pest control (Devi & Awasthi, 2022).
Antibacterial and Antienzymatic Applications
- Synthesis and Antibacterial Evaluation : Derivatives of 4-chlorophenoxyacetic acid, closely related to this compound, have been synthesized and shown to have significant antibacterial activity against various bacterial strains. They also demonstrated moderate inhibitory effects on the α-chymotrypsin enzyme (Siddiqui et al., 2014).
Biodegradation and Environmental Applications
- Biodegradation of Acetochlor : Research on Acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide], a herbicide structurally similar to this compound, indicates the importance of the N-deethoxymethylation process in its biodegradation. This research could be pertinent in understanding the environmental fate and degradation pathways of related chloroacetamide herbicides (Wang et al., 2015).
Propiedades
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-8(13)12-6-7-14-10-5-3-2-4-9(10)11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVPQOZQUCFCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC=CC=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
282104-60-3 |
Source


|
| Record name | N-(2-(2-CHLOROPHENOXY)ETHYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chlorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B375262.png)

![5,5-Diphenyl-3,4-diazatricyclo[5.2.1.0~2,6~]dec-3-ene](/img/structure/B375264.png)

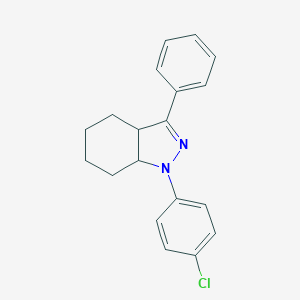
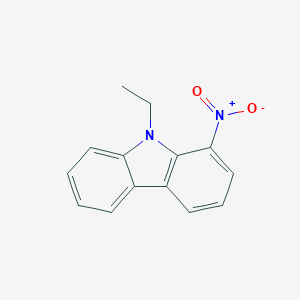

![1,9-Diethyl-1,9-dihydrodiindolo[3,2-a:3,2-h]phenazine](/img/structure/B375273.png)
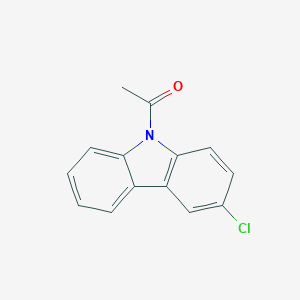
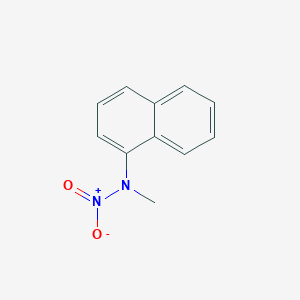


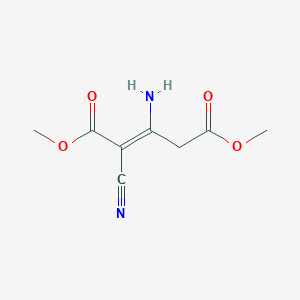
![[3,4,5-Triacetyloxy-6-[(4-phenylpiperazine-1-carbothioyl)amino]oxan-2-yl]methyl acetate](/img/structure/B375286.png)